molecular formula C5H4N2O4 B088506 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid CAS No. 13186-54-4

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid

Numéro de catalogue: B088506
Numéro CAS: 13186-54-4
Poids moléculaire: 158.09 g/mol
Clé InChI: PXQPEWDEAKTCGB-HQMMCQRPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid is a pyrimidine derivative featuring oxo groups at positions 2 and 4, a carboxylic acid moiety at position 6, and a carbon-14 isotopic label at position 6 (denoted as 614C). This isotopic labeling is critical for metabolic tracing studies in pharmaceutical research. The presence of multiple electron-withdrawing groups (oxo and carboxylic acid) enhances its reactivity and binding affinity to biological targets, making it a promising candidate for drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid can be achieved through several methods. One common approach involves the condensation of urea with malonic acid in the presence of a catalyst, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome and efficiency of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines with varying functional groups .

Applications De Recherche Scientifique

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid has numerous scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can be incorporated into nucleic acids, affecting their structure and function. It may also inhibit specific enzymes involved in nucleotide metabolism, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural and Functional Differences

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Substituents : Chloro (Cl) at position 2, methyl (CH₃) at position 6, and carboxylic acid at position 3.
  • Key Differences: The absence of oxo groups reduces hydrogen-bonding capacity compared to the target compound.
  • Pharmacological Data: No explicit activity reported in the evidence, but chloro-substituted pyrimidines are often associated with enhanced stability and antimicrobial activity .

Coumarin- and Tetrazole-Modified Pyrimidines

  • Substituents : Coumarin (aromatic lactone) and tetrazole (N-containing heterocycle) moieties.
  • Key Differences :
    • Coumarin adds fluorescence properties, useful in imaging studies, while tetrazole acts as a bioisostere for carboxylic acid, improving metabolic stability.
    • Bulkier substituents may reduce solubility but enhance target specificity .
  • Pharmacological Data : Derivatives exhibit varied bioactivity, including antimicrobial and enzyme-inhibitory effects, though direct comparisons to the target compound are lacking.

1-Ethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic Acid

  • Substituents : Ethyl group at position 1, fused pyrido ring (pyridine + pyrimidine), and carboxylic acid at position 5.
  • Ethyl group enhances lipophilicity, affecting membrane permeability .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Activity Synthesis Notes
2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid Not reported 2,4-dioxo, 6-carboxylic acid, 614C label Enzyme inhibition, antimicrobial Isotope-labeled via 6-oxo group modifications
2-Chloro-6-methylpyrimidine-4-carboxylic acid Not reported 2-Cl, 6-CH₃, 4-carboxylic acid Stability-focused applications Halogenation and alkylation
Coumarin-tetrazole-pyrimidine derivatives ~400–500 (estimated) Coumarin, tetrazole Antimicrobial, imaging applications Multi-step heterocyclic fusion
1-Ethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid 235.2 1-ethyl, fused pyrido ring Unspecified (structural analog) Ring fusion and ethyl substitution

Activité Biologique

2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid, also known by its CAS number 65-86-1, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C5_5H4_4N2_2O4_4
  • Molecular Weight : 156.096 g/mol
  • CAS Number : 65-86-1
  • MDL Number : MFCD00006027

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study by PubChem reported that this compound effectively inhibits the growth of various bacterial strains, demonstrating its potential as an antibacterial agent. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis, which is critical for bacterial replication.

Anticancer Activity

The compound has also been studied for its anticancer properties. A case study involving human cancer cell lines showed that this compound induces apoptosis in cancer cells. The study highlighted its ability to modulate key signaling pathways associated with cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.5Inhibition of cell cycle progression
A549 (Lung)18.3Modulation of p53 signaling

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Nucleic Acid Synthesis Inhibition : The compound's structure allows it to interfere with the synthesis of nucleic acids in microorganisms.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cytokine Modulation : The compound regulates the expression of cytokines involved in inflammatory responses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dioxo-1H-pyrimidine-6-carboxylic acid, and how can isotopic labeling (e.g., 614C) be incorporated?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of urea derivatives with β-keto acids or through functionalization of uracil analogs. Isotopic labeling (e.g., 614C) is typically introduced during precursor synthesis using isotopically labeled reagents (e.g., 14C-urea or 14C-carboxylic acids). Key steps include protecting group strategies and controlled decarboxylation to retain isotopic integrity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • 1H/13C NMR : Look for characteristic shifts: the pyrimidine ring protons (δ 6.5–8.5 ppm) and carboxylic acid protons (δ 10–12 ppm). The 14C label can be confirmed via isotopic satellite peaks in 13C NMR .
  • IR Spectroscopy : Expect strong C=O stretches (~1700 cm⁻¹ for the dioxo groups) and O-H stretches (~2500–3000 cm⁻¹ for the carboxylic acid) .
  • Mass Spectrometry : ESI-MS or HRMS should show [M+H]+ with a mass shift consistent with 14C labeling .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the dioxo groups. Use gloves and fume hoods due to potential irritancy (refer to SDS for pyrimidine derivatives). Neutralize spills with sodium bicarbonate .

Q. What are the solubility properties of this compound in common laboratory solvents, and how does this affect experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation. Solubility can be enhanced via salt formation (e.g., lithium salts) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Purity Validation : Use HPLC (≥95% purity) and LC-MS to rule out degradation products .
  • Assay Conditions : Standardize buffer pH (6.5–7.5) and temperature (25–37°C) to minimize variability in enzyme inhibition studies .
  • Control Experiments : Include positive controls (e.g., known pyrimidine-based inhibitors) and validate cell viability in cytotoxicity assays .

Q. How can computational models predict the reactivity of this compound in nucleophilic/electrophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C5 of the pyrimidine ring).
  • Molecular Dynamics : Simulate solvation effects in water/DMSO to predict reaction pathways .

Q. What challenges arise in optimizing reaction yields for derivatives, and how can parameters be adjusted?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura).
  • Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce side reactions.
  • Workflow : Monitor intermediates via TLC or in-situ IR .

Q. How does isotopic labeling (614C) impact metabolic tracing studies, and what validation methods are required?

  • Methodological Answer :

  • Tracing Protocols : Administer 14C-labeled compound to cell cultures and track incorporation into nucleic acids via scintillation counting.
  • Validation : Use autoradiography or LC-MS/MS to confirm metabolite identity .

Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?

  • Methodological Answer :

  • Kinase Assays : Use fluorescence polarization (FP) for IC50 determination.
  • Dihydrofolate Reductase (DHFR) Inhibition : Monitor NADPH oxidation at 340 nm. Include negative controls (e.g., methotrexate-free samples) .

Q. How can X-ray crystallography or NMR elucidate tautomeric forms under physiological conditions?

  • Methodological Answer :
  • Crystallography : Co-crystallize with target proteins (e.g., thymidylate synthase) to resolve tautomeric states (e.g., lactam-lactim equilibrium).
  • NMR in D2O : Compare chemical shifts at pH 7.4 vs. acidic/basic conditions to identify dominant tautomers .

Propriétés

IUPAC Name

2,4-dioxo-(614C)1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQPEWDEAKTCGB-HQMMCQRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[14C](NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927373
Record name 2,6-Dihydroxy(4-~14~C)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13186-54-4
Record name Orotic-6-14C acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013186544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxy(4-~14~C)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To recap, this invention involves: converting trichloroacetyl chloride with ketone to γ,γ ,γ -trichloroacetoacetyl chloride, adding the reaction mixture to urea dissolved in a polar organic solvent, e.g., acetic acid; evaporating out the resulting 6-trichloromethyluracil; and hydrolyzing the 6-trichloromethyluracil to form orotic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A suspension of 57 g of cyanomethylurea in 45 ml of methanol is heated to boiling under agitation, combined with 3 ml of 8N sodium hydroxide solution, and heated under reflux for 30 minutes. The reaction mixture is then allowed to cool down to 30° C., 550 ml of water and 90 g of 50% strength glyoxylic acid are added thereto, and the mixture is neutralized with 8N sodium hydroxide solution at a temperature of maximally 30° C. until a pH of 6.5 has been attained. The mixture is then heated to 55°-60° C., 225 ml of 8N sodium hydroxide solution is added dropwise thereto at this temperature within one hour, and the mixture is stirred for another 2 hours. Then about 150 ml of aqueous methanol is removed by distillation to 95° C.; the mixture is heated for one hour under reflux and gently acidified with concentrated nitric acid. The mixture is allowed to cool down to room temperature, the thus-separated crystallized product is filtered off, washed with water, and dried under vacuum, thus obtaining 72 g of orotic acid (=71.8% of theory).
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
225 mL
Type
reactant
Reaction Step Five
Yield
71.8%

Synthesis routes and methods III

Procedure details

A suspension of 57 g of cyanomethylurea in 45 ml of methanol is heated to boiling under agitation, combined with 3 ml of 8N sodium hydroxide solution, and heated under reflux for 30 minutes. The reaction mixture is then allowed to cool down to 30° C., 550 ml of water and 90 g of 50% strength glyoxylic acid are added thereto, and the mixture is neutralized with 8N sddium hydroxide solution at a temperature of maximally 30° C. until a pH of 6.5 has been attained. The mixture is then heated to 55°-60° C., 225 ml of 8N sodium hydroxide solution is added dropwise thereto at this temperature within one hour, and the mixture is stirred for another 2 hours. Then about 150 ml of aqueous methanol is removed by distillation to 95° C.; the mixture is heated for one hour under reflux and gently acidified with concentrated nitric acid. The mixture is allowed to cool down to room temperature, the thus-separated crystallized product is filtered off, washed with water, and dried under vacuum, thus obtaining 72 g of orotic acid (=71.8% of theory).
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
550 mL
Type
solvent
Reaction Step Five
Yield
71.8%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.